molecular formula C19H23N3O2 B2724439 N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 903042-94-4

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No. B2724439
CAS RN: 903042-94-4
M. Wt: 325.412
InChI Key: LLZZFEPBZCPKMY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide, also known as Nefazodone, is a synthetic compound that belongs to the class of piperazine antidepressants. It was first synthesized in the late 1970s and was later approved by the FDA in 1994 for the treatment of depression. Nefazodone is a potent serotonin 2A receptor antagonist and also inhibits the reuptake of serotonin and norepinephrine.

Scientific Research Applications

Pharmacological Profile and Receptor Interactions

  • Selective Antagonism at 5-HT1A Receptors : The compound WAY-100635, a phenylpiperazine derivative closely related to N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide, exhibits high affinity and selectivity towards the 5-HT1A receptor, acting as a potent antagonist. This compound has been used extensively to study 5-HT1A receptor function due to its ability to block various 5-HT1A receptor-mediated effects in both preclinical and behavioral models, indicating its potential in neurological and psychiatric research (Forster et al., 1995).

  • Organotin(IV) Complexes Synthesis : this compound derivatives have been involved in the synthesis and characterization of novel organotin(IV) complexes with organophosphorus ligands. These complexes, characterized by various spectroscopic methods, offer insights into the structural and electronic interactions within organometallic chemistry, which could be beneficial for catalysis, material science, and biological applications (Shariatinia et al., 2012).

Synthesis and Structural Analysis

  • Synthetic Approaches and Characterization : Research into this compound derivatives explores various synthetic routes and characterizations, contributing to the development of new pharmaceuticals and materials. These studies include the synthesis of phosphoric triamides containing the P(O)[N]3 skeleton, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Shariatinia et al., 2012).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-24-18-10-8-16(9-11-18)20-19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZZFEPBZCPKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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